1,7-Dioxaspiro[4.4]nonan-3-amine;hydrochloride
Description
1,7-Dioxaspiro[4.4]nonan-3-amine hydrochloride (CAS: 2416236-11-6) is a spirocyclic amine hydrochloride with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64–180 Da . Its structure features a bicyclic spiro system (4-membered and 4-membered rings fused via a shared oxygen atom) and an amine group protonated as a hydrochloride salt. This compound is commercially available with ≥95% purity and is used in pharmaceutical research and organic synthesis, particularly for exploring spirocyclic frameworks in drug design .
Properties
IUPAC Name |
1,7-dioxaspiro[4.4]nonan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-7(10-4-6)1-2-9-5-7;/h6H,1-5,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHZWGWQIQQOMFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC12CC(CO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lithiation-Based Cyclization
Reaction Mechanism and Procedure
The lithiation strategy, adapted from spirocyclic ether syntheses, involves generating unsaturated diol intermediates through lithiation and subsequent carbonyl addition. For 1,7-dioxaspiro[4.4]nonan-3-amine, a modified approach employs 2-chloromethyl-3-(2-methoxyethoxy)prop-1-ene as the starting material. Treatment with lithium powder and naphthalene in tetrahydrofuran (THF) at −78°C forms a dilithiated species, which reacts with a carbonyl compound (e.g., formaldehyde) to yield an unsaturated diol. Ozonolysis of the diene intermediate followed by reductive workup generates a 1,7-diol, which undergoes intramolecular iodoetherification using iodine and silver(I) oxide in dioxane-water to form the spirocyclic ether framework.
Key Reaction Conditions:
| Parameter | Conditions |
|---|---|
| Lithiation Temperature | −78°C to 0°C |
| Carbonyl Compound | Formaldehyde (1.2 equiv) |
| Cyclization Reagents | I₂ (2.0 equiv), Ag₂O (1.5 equiv) |
| Solvent System | Dioxane-water (4:1 v/v) |
| Yield | 65–70% (after purification) |
Amination and Hydrochloride Formation
The spirocyclic ether intermediate is functionalized at the 3-position via nucleophilic substitution. Treatment with sodium azide in dimethylformamide (DMF) at 80°C introduces an azide group, which is reduced to the primary amine using hydrogen gas and palladium on carbon. The free amine is converted to its hydrochloride salt by stirring in ethyl acetate saturated with hydrogen chloride gas, yielding the final product as a crystalline solid.
Deprotection and Ring-Closing Strategies
Protected Diol Synthesis
This method, inspired by the synthesis of 1,7-dioxaspiro[5.5]undecane derivatives, utilizes bis-benzyloxy precursors. A 1,7-diol with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position is synthesized via sequential alkylation and protection steps. For example, 4-(benzyloxy)butan-1-ol is brominated and coupled with a Boc-protected amine-containing fragment under Mitsunobu conditions.
Cyclization and Deprotection
Hydrogenolysis of the benzyl ethers using palladium hydroxide and hydrogen gas in methanol reveals the diol, which undergoes acid-catalyzed cyclization. Treatment with p-toluenesulfonic acid (p-TsOH) in refluxing toluene facilitates spirocycle formation via dehydration. The Boc group is subsequently removed with trifluoroacetic acid (TFA) in dichloromethane, and the resulting amine is neutralized with aqueous sodium bicarbonate before hydrochloride salt formation.
Optimization Data:
| Step | Conditions | Yield |
|---|---|---|
| Benzyl Ether Removal | Pd(OH)₂, H₂ (1 atm), MeOH | 95% |
| Cyclization | p-TsOH (10 mol%), toluene, 110°C | 80% |
| Boc Deprotection | TFA/DCM (1:1 v/v), rt | 90% |
Transition Metal-Catalyzed Synthesis
Ruthenium-Catalyzed Cyclization
A novel approach leveraging transition metal catalysis involves the reaction of alkynols with allylamines in the presence of [CpRu(MeCN)₃]PF₆. This method, while less explored for spirocyclic amines, offers stereoselective advantages. For instance, 4-pentyn-1-ol reacts with allylamine and diphenylphosphate in toluene at 80°C to form a cyclic enamine intermediate, which is hydrogenated to the saturated amine.
Challenges and Modifications
Initial yields for this route are modest (10–15%), attributed to competing side reactions. Optimization studies suggest that using bulkier phosphine ligands (e.g., tricyclohexylphosphine) and lowering the reaction temperature to 50°C improve selectivity, raising yields to 35%.
Hydrochloride Salt Formation
The final step across all methods involves converting the free amine to its hydrochloride salt. This is achieved by dissolving the amine in anhydrous diethyl ether and bubbling hydrogen chloride gas through the solution until precipitation is complete. The product is filtered, washed with cold ether, and dried under vacuum to afford 1,7-dioxaspiro[4.4]nonan-3-amine hydrochloride as a hygroscopic white solid.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Lithiation-Cyclization | High stereocontrol, scalable | Multi-step, sensitive reagents | 65–70% |
| Deprotection Strategy | Mild conditions, high purity | Requires protective groups | 75–80% |
| Ru-Catalyzed | Stereoselective, one-pot potential | Low yields, optimization needed | 10–35% |
Chemical Reactions Analysis
Types of Reactions
1,7-Dioxaspiro[4.4]nonan-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,7-Dioxaspiro[4.4]nonan-3-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,7-Dioxaspiro[4.4]nonan-3-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and function. The spirocyclic structure provides stability and specificity in these interactions .
Comparison with Similar Compounds
Comparative Analysis with Similar Spirocyclic Compounds
Structural Comparisons
Table 1: Key Structural Features of Spirocyclic Amines and Related Derivatives
| Compound Name | Molecular Formula | Ring System | Functional Groups | CAS Number |
|---|---|---|---|---|
| 1,7-Dioxaspiro[4.4]nonan-3-amine HCl | C₇H₁₄ClNO₂ | 4,4-Spiro (O,O) | Amine (HCl salt), 2 ether oxygens | 2416236-11-6 |
| 1,7-Dioxaspiro[5.5]undecane | C₁₀H₁₈O₂ | 5,5-Spiro (O,O) | Two ether oxygens | N/A |
| 3-Oxa-1,7-diazaspiro[4.4]nonan-2-one HCl | C₆H₁₀ClN₂O₂ | 4,4-Spiro (O,N) | Lactam, amine (HCl salt) | CID 71669039 |
| 8-Aminospiro[4.5]decane HCl | C₁₀H₂₀ClN | 4,5-Spiro (C,C) | Amine (HCl salt) | N/A |
| 1,7-Diazaspiro[4.4]nonan-2-one HCl | C₇H₁₃ClN₂O | 4,4-Spiro (N,N) | Lactam, amine (HCl salt) | 1439902-64-3 |
Key Observations :
- The 4,4-spiro system in the target compound contrasts with larger spiro systems (e.g., 5,5-spiro in 1,7-dioxaspiro[5.5]undecane ), which exhibit different conformational stabilities due to ring strain and hyperconjugation effects .
- Replacement of oxygen with nitrogen (e.g., 1,7-diazaspiro derivatives ) alters electronic properties and hydrogen-bonding capabilities, impacting solubility and reactivity.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- The target compound’s lower LogP (-0.9) compared to lipophilic analogs (e.g., 1,7-dioxaspiro[5.5]undecane) suggests enhanced water solubility, critical for bioavailability in drug candidates .
- The high polar surface area (44 Ų) correlates with its hydrogen-bonding capacity, influencing interactions with biological targets .
Key Observations :
- The target compound’s synthesis via DIBALH reduction of a spirodilactone contrasts with diazonium coupling strategies used for structurally distinct spiro derivatives .
- Higher yields (>90%) are achievable in simpler spiro systems (e.g., diazonium salts ), while spirocyclic amines require multi-step protocols with moderate yields (~70%) .
Stability and Stereochemical Considerations
- Conformational Stability : The 4,4-spiro system exhibits moderate ring strain compared to 5,5-spiro analogs, which benefit from σ-conjugation (2p(O) → σ*(C-O)) stabilizing effects .
- Stereoisomerism: Acid-catalyzed equilibria in spiro systems (e.g., 1,6-dioxaspiro[4.4]nonane derivatives) favor the 22R isomer due to lower energy (ΔE ≈ 0.4–0.6 kcal/mol) .
Biological Activity
1,7-Dioxaspiro[4.4]nonan-3-amine hydrochloride is a compound of interest due to its unique spirocyclic structure, which may confer distinctive biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
1,7-Dioxaspiro[4.4]nonan-3-amine hydrochloride has a molecular formula of and a molecular weight of 174.64 g/mol. Its structure features a spiro arrangement that may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃ClN₂O₂ |
| Molecular Weight | 174.64 g/mol |
| IUPAC Name | 1,7-Dioxaspiro[4.4]nonan-3-amine hydrochloride |
| CAS Number | 6947-04-2 |
The biological activity of 1,7-Dioxaspiro[4.4]nonan-3-amine hydrochloride is hypothesized to involve interactions with various molecular targets within cells. The compound's amine group suggests potential for hydrogen bonding and interaction with receptors or enzymes involved in signaling pathways.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds in the spirocyclic class have shown effectiveness against various bacterial strains. For instance, studies on related compounds revealed significant antibacterial properties against Gram-positive bacteria.
- Cytotoxic Effects : In vitro studies have suggested that spiro compounds can induce cytotoxicity in cancer cell lines, potentially through apoptosis pathways.
Case Studies
- Antibacterial Properties : A study investigating the antibacterial efficacy of dioxaspiro compounds found that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 1.56 µg/ml against Staphylococcus epidermidis and Streptococcus pneumoniae . Although specific data on 1,7-Dioxaspiro[4.4]nonan-3-amine hydrochloride is limited, its structural similarity suggests potential for similar activity.
- Cytotoxicity in Cancer Research : In a comparative study of various spirocyclic compounds, several derivatives demonstrated significant cytotoxic effects on human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . The mechanism was attributed to the induction of apoptosis and disruption of cell cycle progression.
Research Findings
Recent research has focused on synthesizing and evaluating the biological properties of spirocyclic compounds. Notably:
- Synthesis and Characterization : The synthesis of 1,7-Dioxaspiro[4.4]nonan-3-amine hydrochloride has been explored through various chemical routes, emphasizing the importance of optimizing conditions for maximum yield and purity .
- Pharmacological Screening : Preliminary pharmacological screenings have indicated potential neuroprotective effects, warranting further investigation into its role in neurodegenerative diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
